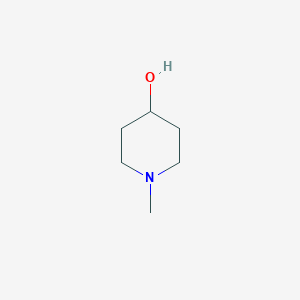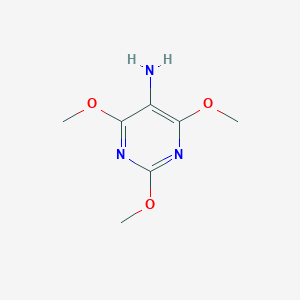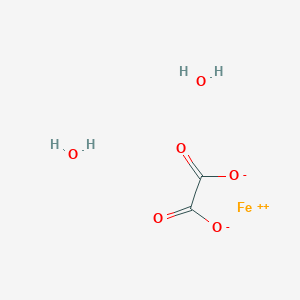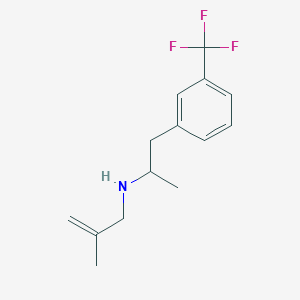
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine, also known as amphetamines, is a class of psychoactive stimulant drugs that are widely used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. The compound is synthesized through a complex chemical process that involves several steps and requires specialized equipment and expertise.
科学研究应用
Amphetamines have been extensively studied for their therapeutic and cognitive-enhancing effects. They are widely used in the treatment of ADHD, narcolepsy, and obesity due to their ability to increase alertness, attention, and motivation. They have also been studied for their potential use in the treatment of depression, anxiety, and addiction. In addition, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine have been used as performance-enhancing drugs in sports and other activities.
作用机制
Amphetamines work by increasing the release and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and motivation, as well as improved cognitive function and mood. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to tolerance, dependence, and addiction.
生化和生理效应
Amphetamines have a wide range of biochemical and physiological effects on the body. They increase heart rate, blood pressure, and body temperature, as well as stimulate the central nervous system. They also increase the release of glucose and fatty acids from the liver and muscle tissue, leading to increased energy levels and weight loss. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to cardiovascular disease, stroke, and other health problems.
实验室实验的优点和局限性
Amphetamines have several advantages and limitations for lab experiments. They are widely available and relatively inexpensive, making them easy to obtain and use in research studies. They also have well-established pharmacological properties and are subject to strict regulations, ensuring that they are used safely and responsibly. However, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine are also subject to abuse and diversion, and their effects can vary depending on the dose, route of administration, and individual factors.
未来方向
There are several future directions for research on alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. One area of interest is the development of new and improved formulations that are safer and more effective for long-term use. Another area of interest is the study of the molecular and cellular mechanisms underlying the effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on the brain and body. This could lead to the development of new drugs that target specific pathways and receptors involved in the action of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. Finally, there is a need for more research on the long-term effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on health and well-being, as well as on their potential for abuse and addiction.
合成方法
The synthesis of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine involves several steps, including the reduction of ephedrine or pseudoephedrine to form the intermediate phenyl-2-propanone (P2P) or its derivatives, followed by the reductive amination of P2P with a suitable amine to form the final product. The process requires specialized equipment and expertise and is subject to strict regulations due to the potential for abuse and diversion.
属性
CAS 编号 |
15270-47-0 |
|---|---|
产品名称 |
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
分子式 |
C14H18F3N |
分子量 |
257.29 g/mol |
IUPAC 名称 |
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
InChI 键 |
LBYGOKYMYRLVAO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
规范 SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
同义词 |
α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



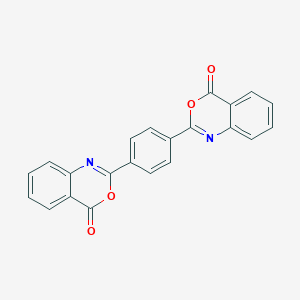
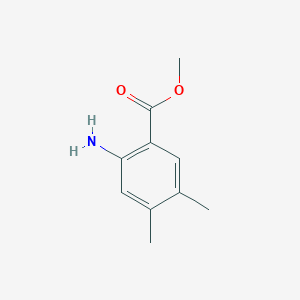
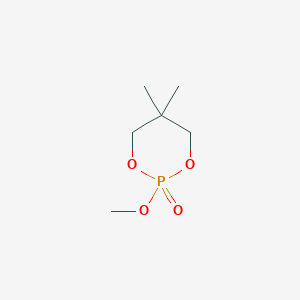
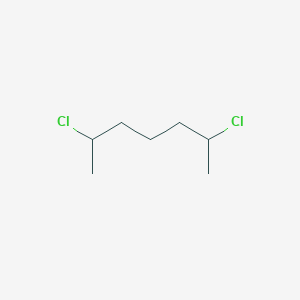
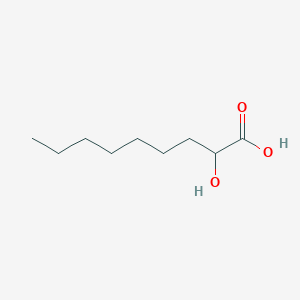
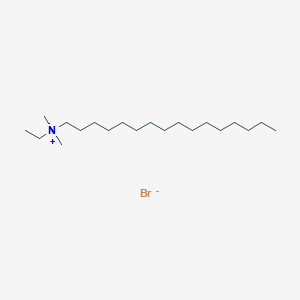
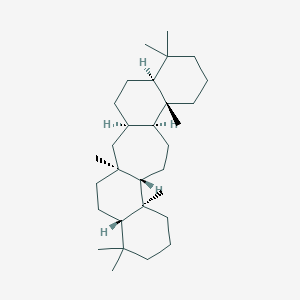
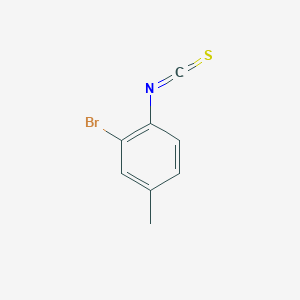
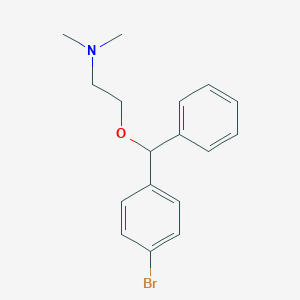
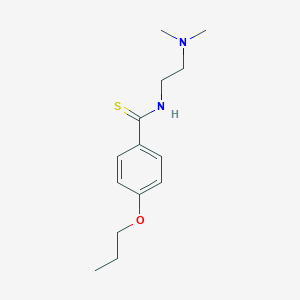
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
